ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a structurally complex small molecule characterized by a thiophene-3-carboxylate core substituted with dimethyl groups at positions 4 and 5. The benzamido group at position 2 is further modified with a 2-methoxybenzene ring and a sulfamoyl moiety bearing a 2-chloroethyl and methyl group. Its molecular complexity necessitates advanced analytical techniques, such as NMR and bioactivity profiling, to elucidate its properties and compare it with analogs .
Properties
IUPAC Name |
ethyl 2-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O6S2/c1-6-29-20(25)17-12(2)13(3)30-19(17)22-18(24)15-11-14(7-8-16(15)28-5)31(26,27)23(4)10-9-21/h7-8,11H,6,9-10H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFWBYATIPAUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 2-chloroethyl(methyl)sulfamoyl chloride with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization with ethyl 4,5-dimethylthiophene-3-carboxylate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound’s potential as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell growth.
- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, which has been observed in studies involving human tumor cell lines such as HCT-116 and HeLa cells. The compound activates caspase pathways leading to programmed cell death .
- Case Studies : Research conducted by the National Cancer Institute (NCI) showed that derivatives of this compound exhibited promising antitumor activity with IC50 values indicating effective concentrations for inhibiting tumor growth .
Synthesis and Derivative Development
The synthesis of ethyl 2-{5-[(2-chloroethyl)(methyl)sulfamoyl]-2-methoxybenzamido}-4,5-dimethylthiophene-3-carboxylate involves multi-step reactions that can yield various derivatives with enhanced biological activity.
- Synthetic Pathways : The compound can be synthesized through a series of reactions involving thiophene derivatives and sulfonamide intermediates. This method allows for the modification of functional groups to optimize efficacy and selectivity against cancer cells .
- Derivative Exploration : Several derivatives have been synthesized to explore structure-activity relationships (SAR), aiming to improve potency and reduce side effects associated with existing chemotherapeutics .
Potential Therapeutic Uses
Beyond its anticancer properties, the compound may have applications in treating other diseases due to its structural characteristics.
- Antimicrobial Activity : Some studies suggest that thiophene-based compounds possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Effects : Given the sulfonamide group's known anti-inflammatory properties, there is potential for this compound to be explored in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and NMR Analysis
Comparisons with structurally similar compounds, such as sulfonylurea derivatives (e.g., metsulfuron methyl ester, triflusulfuron methyl ester) and related thiophene-carboxylates, reveal critical differences in substituent positioning and electronic environments. For instance:
The NMR data from indicate that regions A and B in the target compound exhibit distinct chemical shifts compared to analogs like Rapamycin derivatives, suggesting divergent electronic environments due to the chloroethyl-sulfamoyl group. This aligns with the "lumping strategy" , where structural variations in specific regions (e.g., sulfamoyl vs. triazine groups) dictate physicochemical behavior.
Bioactivity and Target Profiling
Hierarchical Clustering and Mode of Action
Bioactivity profiling, as described in , clusters compounds based on shared modes of action (MoA). The target compound’s sulfamoyl and chloroethyl groups likely confer reactivity with proteins involved in alkylation or sulfhydryl modification, akin to alkylating agents. Key findings include:
- Cluster Analysis : Compounds with sulfamoyl or triazine groups (e.g., ethametsulfuron methyl ester ) cluster together due to shared herbicidal activity, implying the target compound may share bioactivity with sulfonylurea herbicides.
- Protein Targets : Similarities in bioactivity profiles correlate with interactions with conserved targets, such as acetolactate synthase (ALS) in plants or DNA repair enzymes in mammalian systems .
Pharmacophore and Molecular Similarity Analysis
Using pharmacophore modeling (), the target compound’s 3D features—such as the sulfamoyl acceptor, chloroethyl donor, and hydrophobic thiophene core—can be mapped against analogs. For example:
- Metsulfuron Methyl Ester : Shares a sulfonyl-urea pharmacophore but lacks the thiophene core.
- Rapamycin Analogs : Overlap in macrocyclic regions but differ in sulfamoyl/chloroethyl motifs .
This analysis highlights the importance of the chloroethyl-sulfamoyl group in defining unique binding interactions, distinguishing it from triazine-based herbicides .
Implications of Lumping Strategies
The "lumping strategy" groups compounds with shared reaction pathways. For example:
- Pre-Lumping : 13 reactions involving three organic compounds (e.g., sulfamoyl, triazine).
- Post-Lumping : 5 reactions via a surrogate compound, emphasizing the role of core scaffolds.
The target compound’s thiophene-carboxylate core and sulfamoyl group may place it in a surrogate category distinct from triazine-based compounds, affecting its environmental persistence or metabolic degradation .
Biological Activity
Ethyl 2-{5-[(2-chloroethyl)(methyl)sulfamoyl]-2-methoxybenzamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure is characterized by:
- A thiophene ring
- An ethyl carboxylate group
- A sulfamoyl moiety
- A methoxybenzamide substituent
This unique structure is expected to influence its biological properties significantly.
Antimicrobial Activity
Thiophene derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit potent activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds containing thiophene rings have demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa, with some derivatives showing superior potency compared to standard antibiotics like Amphotericin B .
- Antifungal Activity : Research indicates that certain thiophene derivatives possess antifungal properties that can inhibit the growth of pathogenic fungi such as Aspergillus fumigatus and Candida albicans.
Anticancer Properties
The potential anticancer activity of this compound has been explored through various studies. The compound's structural components suggest possible interactions with cancer cell pathways:
- Mechanism of Action : Similar thiophene compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways like RhoA/ROCK .
- Case Studies : In vitro studies have shown that some thiophene derivatives can significantly reduce cell viability in breast cancer cell lines, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that certain thiophene compounds can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for predicting the biological activity of new compounds. The following points summarize key findings related to SAR for thiophene derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro and sulfonamide) enhances antimicrobial activity by increasing the electrophilicity of the thiophene ring .
- Hydrophobic Interactions : Alkyl substitutions (such as methyl and ethyl) can improve membrane permeability, facilitating better interaction with target cells .
Tables Summarizing Biological Activities
| Biological Activity | Compound | Target Organism | Activity Level |
|---|---|---|---|
| Antibacterial | Ethyl 2-{...} | E. coli | High |
| Antifungal | Ethyl 2-{...} | A. fumigatus | Moderate |
| Anticancer | Ethyl 2-{...} | Breast Cancer | Significant |
| Anti-inflammatory | Ethyl 2-{...} | In vitro models | Effective |
Q & A
Q. What are the key steps in synthesizing ETHYL 2-{5-[(2-CHLOROETHYL)(METHYL)SULFAMOYL]-2-METHOXYBENZAMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE, and how can reaction progress be monitored?
- Methodological Answer : The synthesis involves refluxing intermediates in absolute ethanol with hydrazine hydrate (1.2 eq) for 4 hours, followed by quenching in ice water to precipitate the product. Thin-layer chromatography (TLC) using a 7:3 chloroform:methanol ratio is critical for monitoring reaction progression. For sulfamoyl and benzamido group formation, precise stoichiometric control and temperature gradients (e.g., 60–80°C) are necessary to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to verify methoxy, chloroethyl, and thiophene substituents.
- Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns.
- IR Spectroscopy : Identify sulfamoyl (S=O stretch at ~1150–1350 cm) and ester carbonyl (C=O at ~1700 cm) functional groups .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store at –20°C in anhydrous conditions to prevent hydrolysis of the ester and sulfamoyl groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products. Avoid exposure to UV light due to potential thiophene ring photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Theoretical Frameworks : Link discrepancies to differences in assay conditions (pH, solvent polarity) or molecular docking models that may mispredict binding affinities.
- Meta-Analysis : Compare data against structurally analogous compounds (e.g., sulfamoyl-containing thiophenes) to identify trends in structure-activity relationships (SAR) .
Q. What experimental design strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Laboratory Studies : Measure hydrolysis rates (pH 4–9), photolysis under simulated sunlight, and soil adsorption coefficients (K).
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity.
- Field Studies : Deploy randomized block designs (e.g., split-split plots) to evaluate compound persistence in soil-water systems under real-world conditions .
Q. How can mechanistic insights into the compound’s reactivity be gained through computational methods?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the chloroethyl group on sulfamoyl reactivity.
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict nucleophilic attack sites.
- SAR Visualization : Map electrostatic potential surfaces to correlate charge distribution with observed reaction pathways .
Q. What strategies mitigate challenges in reproducing synthetic yields reported in literature?
- Methodological Answer :
- Parameter Optimization : Systematically vary reflux time (2–8 hours) and solvent ratios (ethanol vs. THF) using Design of Experiments (DoE) software.
- Contamination Control : Use anhydrous reagents and Schlenk lines for moisture-sensitive steps.
- Byproduct Analysis : Employ GC-MS to identify and quantify side products (e.g., ethyl ester hydrolysis derivatives) .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with databases (e.g., SDBS) to validate assignments .
- Environmental Impact : Prioritize studies on abiotic/biotic transformations (e.g., microbial degradation pathways) to align with regulatory risk assessments .
- Theoretical Linkage : Anchor hypotheses to frameworks like Hammett substituent constants to rationalize electronic effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
